molecular formula C7H2Cl3NS B165843 2,3,4-Trichlorophenyl isothiocyanate CAS No. 127142-69-2

2,3,4-Trichlorophenyl isothiocyanate

Cat. No. B165843
M. Wt: 238.5 g/mol
InChI Key: NUAGIDXAYVLNEG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl isothiocyanate is an organic compound with the formula C7H2Cl3NS . It has a molecular weight of 238.521 .


Synthesis Analysis

The synthesis of isothiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, often involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another common method is the cyanation of organosulfur compounds .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorophenyl isothiocyanate consists of a single bond between sulfur and carbon (S-C), and a triple bond between carbon and nitrogen (C≡N) .


Chemical Reactions Analysis

Organic thiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, can undergo various reactions. For example, they can be hydrolyzed to thiocarbamates . Some thiocyanates can also isomerize to isothiocyanates .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.1±42.0 °C at 760 mmHg, and a flash point of 149.8±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3 .

Scientific Research Applications

Adsorption and Surface Characterization

2,3,4-Trichlorophenyl isothiocyanate's adsorption properties have been studied extensively. It has been found to significantly interact with activated carbons produced from materials like polyethyleneterephthalate (PET), showing a strong adsorption mechanism influenced by pH levels. This property makes it valuable for understanding the adsorption behavior of complex organic compounds in water treatment processes. For instance, the adsorption of phenol and its derivatives, like 2,3,4-trichlorophenol, onto activated carbon, has been evaluated, revealing the impact of pH on adsorption capacity. This research is fundamental in pollution control and water purification techniques (László & Szűcs, 2001).

Structural Studies and Material Modularity

Studies involving 2,3,4-Trichlorophenyl and its derivatives have also contributed significantly to the understanding of halogen bonding and structural modularity in chemical compounds. Research illustrates the modular nature of these compounds' crystal structures, offering insights into the structural properties and design of new materials. These studies are particularly important in material science for the development of novel materials with specific properties (Mukherjee & Desiraju, 2011).

Photocatalytic and Environmental Applications

The photocatalytic activities of derivatives of 2,3,4-Trichlorophenyl have been examined, especially in the context of environmental pollution control. For instance, research on the photocatalytic removal of pollutants like trichlorophenol from water using commercial ZnO powder has demonstrated the potential of these compounds in degrading toxic pollutants. Such studies are crucial in exploring sustainable methods for water purification and treatment of industrial waste (Gaya et al., 2010).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis and chemical reactivity of 2,3,4-Trichlorophenyl derivatives. This includes studies on the synthesis of various chemically active molecules and the exploration of their antimicrobial, antipathogenic, and anthelmintic activities. These studies are essential in the pharmaceutical and chemical industries for developing new compounds with potential biological activities (Limban et al., 2011).

Safety And Hazards

2,3,4-Trichlorophenyl isothiocyanate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,2,3-trichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAGIDXAYVLNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155441
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorophenyl isothiocyanate

CAS RN

127142-69-2
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-69-2
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